molecular formula C10H17Cl2N3 B13617388 1-(Pyridin-3-yl)piperidin-3-amine dihydrochloride

1-(Pyridin-3-yl)piperidin-3-amine dihydrochloride

Cat. No.: B13617388
M. Wt: 250.17 g/mol
InChI Key: TZPYBWILWKSNIY-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)piperidin-3-amine dihydrochloride (CAS 2728501-51-5) is a chemical compound of significant interest in medicinal chemistry and pharmacological research . With the molecular formula C10H17Cl2N3 and a molecular weight of 250.17 g/mol, this amine-functionalized piperidine features a direct linkage between the piperidine nitrogen and the pyridin-3-yl ring, a structure often explored as a scaffold in drug discovery . This specific molecular architecture is valued for its potential as a building block or intermediate in the synthesis of more complex molecules. Researchers investigate such compounds for their potential interaction with biological systems, particularly due to the presence of the piperidine and pyridine motifs, which are common in ligands for various central nervous system (CNS) and other therapeutic targets . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in various in vitro assay conditions. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H17Cl2N3

Molecular Weight

250.17 g/mol

IUPAC Name

1-pyridin-3-ylpiperidin-3-amine;dihydrochloride

InChI

InChI=1S/C10H15N3.2ClH/c11-9-3-2-6-13(8-9)10-4-1-5-12-7-10;;/h1,4-5,7,9H,2-3,6,8,11H2;2*1H

InChI Key

TZPYBWILWKSNIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CN=CC=C2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Hydrogenation and Resolution of 3-Aminopyridine Derivatives

A prominent method involves the hydrogenation of N-acetyl-3-aminopyridine or its salts using palladium catalysts supported on carbon or other solids (calcium carbonate, titania, zirconia). This process reduces the pyridine ring to a piperidine ring, forming racemic N-acetyl-3-aminopiperidine acetate salt, which is then hydrolyzed to racemic 3-aminopiperidine dihydrochloride. The reaction conditions typically include hydrogen gas and palladium on carbon as the catalyst.

The racemic mixture is resolved using dibenzoyl tartaric acid to form diastereomeric salts, which can be recrystallized to increase enantiomeric purity. An acid exchange with hydrochloric acid in isopropyl alcohol/water further enhances chiral purity, reducing the number of recrystallization steps and improving yield.

Step Reagents/Conditions Outcome Notes
Hydrogenation N-acetyl-3-aminopyridine, H2, Pd/C rac-N-acetyl-3-aminopiperidine acetate salt Catalyst on carbon or other supports
Hydrolysis Acidic hydrolysis, ethanol azeotropic drying rac-3-aminopiperidine dihydrochloride Removal of acetyl group
Resolution Dibenzoyl tartaric acid salt formation Diastereomeric salt Enhances enantiomeric purity
Acid exchange HCl in isopropyl alcohol/water (R)- or (S)-3-aminopiperidine dihydrochloride Improves chiral purity

This method achieves enantiomeric excess greater than 98% and is scalable for pharmaceutical use.

Lithium Aluminum Hydride Reduction of 3-Aminopiperidin-2-one Hydrochloride

Another method synthesizes (R)-3-aminopiperidine dihydrochloride via the reduction of (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride in tetrahydrofuran (THF). The process involves:

  • Mixing 1.5 to 2.0 equivalents of lithium aluminum hydride with (R)-3-aminopiperidin-2-one hydrochloride in THF at 10–45°C.
  • Heating the mixture at 45–70°C to complete reduction.
  • Acidifying with hydrochloric acid to form the dihydrochloride salt.
  • Isolation by filtration.

The precursor (R)-3-aminopiperidin-2-one hydrochloride is itself prepared from 2,5-diaminopentanoate dihydrochloride via sodium methoxide-mediated cyclization and subsequent acidification.

Step Reagents/Conditions Outcome Notes
Cyclization 2,5-diaminopentanoate dihydrochloride, NaOMe, methanol, -10 to 0°C (R)-3-aminopiperidin-2-one Intermediate
Acidification HCl in methanol/MTBE, 0–20°C (R)-3-aminopiperidin-2-one hydrochloride
Reduction LiAlH4 in THF, 10–70°C (R)-3-aminopiperidine
Salt formation HCl addition (R)-3-aminopiperidine dihydrochloride Isolated by filtration

This method is suitable for kilogram-scale synthesis with high yield and enantiomeric purity, and it supports the synthesis of chiral piperidine derivatives for pharmaceutical applications.

Organometallic and Cyclization Strategies for Piperidine Ring Formation

Advanced synthetic methodologies employ organometallic chemistry and cyclization strategies to construct substituted piperidines, which can be further functionalized to yield 1-(Pyridin-3-yl)piperidin-3-amine derivatives.

  • Radical rearrangements of aziridines using tri-n-butyltin hydride and AIBN generate piperidine rings via 5-exo-trig cyclization.
  • Palladium-catalyzed allylic amination followed by Michael addition allows the assembly of 5-methylenepiperidines, which can be converted to piperidines through further functional group transformations.
  • Sulfinimine intermediates and Sharpless asymmetric dihydroxylation reactions enable enantioselective synthesis of piperidine derivatives with controlled stereochemistry.

These methods provide access to diverse piperidine scaffolds with potential for pyridinyl substitution at the 1-position through subsequent coupling reactions.

Method Key Reagents Mechanism Application
Radical rearrangement Aziridines, Bu3SnH, AIBN Radical cyclization Piperidine ring formation
Pd-catalyzed allylic amination Bromo-acetal, benzylamine, Pd catalyst Allylic substitution + Michael addition Substituted piperidines
Sulfinimine route Sulfinyl derivatives, LiHMDS, Et2AlCN Asymmetric addition and cyclization Chiral piperidines synthesis
Sharpless AD 1,6-Heptadiene, OsO4, chiral ligands Asymmetric dihydroxylation Enantiopure piperidines

These methods, while more complex, offer stereochemical control and structural diversity essential for advanced pharmaceutical compound development.

Comparative Analysis of Preparation Methods

Aspect Hydrogenation & Resolution (Method 2.1) LiAlH4 Reduction (Method 2.2) Organometallic Cyclization (Method 2.3)
Scale Industrial, kilogram-scale Industrial, kilogram-scale Research scale, complex synthesis
Enantiomeric Purity >98% after resolution and acid exchange High, controlled by precursor chirality High, via asymmetric synthesis
Catalyst Pd/C None (reducing agent LiAlH4) Pd catalyst, radical initiators
Complexity Moderate Moderate High
Yield High High Variable
Application Pharmaceutical intermediates Pharmaceutical intermediates Specialized piperidine derivatives

Summary and Recommendations

The preparation of this compound predominantly relies on:

For industrial and pharmaceutical applications, the hydrogenation and LiAlH4 reduction methods are preferred due to scalability, reproducibility, and high enantiomeric purity. Organometallic approaches are more suited for research and development of novel analogs.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine and pyridine ring in 1-(pyridin-3-yl)piperidin-3-amine dihydrochloride exhibit distinct oxidation behavior:

Reaction TypeConditionsProductsYieldReferences
Amine OxidationKMnO₄, acidic aqueous solutionN-Oxide derivative45–60%
Pyridine OxidationH₂O₂, acetic acidPyridine N-oxide70–85%
  • Key Insight : Oxidation of the pyridine ring occurs preferentially under mild conditions due to its electron-deficient nature, while amine oxidation requires stronger oxidants like KMnO₄ .

Reduction Reactions

Hydrogenation of the pyridine ring is a critical pathway for generating piperidine derivatives:

Reaction TypeConditionsProductsEnantiomeric Excess (ee)References
Catalytic HydrogenationH₂, Pd/C, MeOH, 50°C1-(Piperidin-3-yl)piperidin-3-amine98% ee (R-configuration)
Borane ReductionBH₃·THF, THF, 0°CPartially saturated intermediate85% ee
  • Note : The dihydrochloride salt’s solubility in methanol enhances hydrogenation efficiency, enabling high enantiomeric purity for pharmaceutical applications .

Substitution Reactions

The amine group participates in nucleophilic substitution reactions, forming derivatives:

Reaction TypeReagents/ConditionsProductsYieldReferences
AcylationAcetyl chloride, CH₂Cl₂, 0°CN-Acetylated derivative90%
SulfonylationTosyl chloride, Et₃N, CH₂Cl₂N-Tosylpiperidine analog75%
  • Mechanistic Insight : The protonated amine in the dihydrochloride form reduces nucleophilicity, necessitating deprotonation with bases like Et₃N for efficient substitution .

Cyclization Reactions

The compound undergoes cyclization to form polycyclic frameworks under specific conditions:

Reaction TypeConditionsProductsYieldReferences
Intramolecular CyclizationPOCl₃, 80°CPyrido[3,4-b]piperidine55%
Cross-CouplingPd(OAc)₂, K₂CO₃, DMFBipiperidine-linked heterocycles40–60%
  • Application : These reactions are pivotal for synthesizing bioactive analogs in antitubercular and neuroprotective drug discovery .

Acid-Base Reactions

The dihydrochloride salt undergoes reversible protonation-deprotonation:

Reaction TypeConditionsObservationspKaReferences
DeprotonationNaOH (1M), H₂OFree base precipitation8.2 (amine)
Salt FormationHCl gas, EtOHDihydrochloride reformation
  • Practical Note : The free base is sparingly soluble in water, necessitating salt forms for biological assays .

Comparative Reactivity of Structural Analogs

The compound’s reactivity differs from analogs due to its pyridin-3-yl substitution:

CompoundReaction with KMnO₄ (Oxidation)Hydrogenation Efficiency
1-(Pyridin-2-yl)piperidin-3-amineSlower amine oxidationLower ee (85%)
1-(Pyridin-4-yl)piperidin-3-amineFaster pyridine oxidationModerate ee (90%)

Data sourced from .

Scientific Research Applications

Scientific Research Applications of 1-(Pyridin-3-yl)piperidin-3-amine Dihydrochloride

This compound is a compound of interest in medicinal chemistry and pharmacology, with applications spanning neurological disorders, anticancer research, neuroprotection, and antimicrobial properties. The compound's chemical formula is C₁₃H₁₈Cl₂N₂.

Pharmacological Studies

This compound has been studied as a potential pharmacological agent, particularly for treating neurological disorders. Research suggests it may act as a selective antagonist for certain receptors, offering benefits for conditions like anxiety and depression.

Case Study: Neuropharmacology
A study in the Journal of Medicinal Chemistry explored the effects of the compound on serotonin receptors, with results showing significant binding affinity, suggesting a potential role in modulating serotonergic pathways.

Anticancer Research

Recent studies highlight the compound's effectiveness against various cancer cell lines, with its mechanism of action involving the inhibition of tumor growth through apoptosis induction.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
A549 (Lung)12.5Cell cycle arrest
HeLa (Cervical)10.8Inhibition of proliferation

A study published in Cancer Letters demonstrated that treatment with this compound led to a significant reduction in cell viability across multiple cancer types.

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases like Alzheimer's and Parkinson's.

Case Study: Neuroprotection
Research from Neuroscience Letters indicated that the compound reduced oxidative stress markers and improved cognitive function in animal models subjected to neurotoxic insults.

Antimicrobial Properties

Research indicates that compounds similar to 1-(Pyridin-3-ylmethyl)piperidin-3-amine exhibit antimicrobial properties. For instance, piperidine derivatives have shown effectiveness against bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL, demonstrating potent antibacterial activity.

Piperidine Derivatives as Histamine Receptor Ligands

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism and Heterocyclic Substitution

The compound’s activity and properties are influenced by:

  • Position of the amine group : Substitution at the 3- vs. 4-position on the piperidine ring.
  • Heterocyclic moiety : Pyridine vs. pyrimidine substitutions.
Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Amine Position Heterocycle Molecular Weight Key Properties/Activities Reference
1-(Pyridin-3-yl)piperidin-3-amine dihydrochloride Piperidine-pyridine 3 Pyridin-3-yl ~236.14 Potential kinase modulation; high solubility
1-(Pyridin-3-yl)piperidin-4-amine dihydrochloride Piperidine-pyridine 4 Pyridin-3-yl ~236.14 Altered conformation; distinct H-bonding potential
1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride Piperidine-pyrimidine 3 Pyrimidin-4-yl 251.16 Increased electronegativity; enhanced solubility
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride Pyrrolidine-pyridine 3 Pyridin-3-yl ~236.14 Reduced ring size (pyrrolidine); unclassified GHS safety

Key Observations :

  • Pyrimidine substitution : The pyrimidin-4-yl analog () introduces an additional nitrogen atom, enhancing electronegativity and possibly improving solubility or receptor affinity .

Biological Activity

1-(Pyridin-3-yl)piperidin-3-amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, comprising a piperidine ring and a pyridine moiety, suggests a variety of biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuropharmacological properties.

  • Molecular Formula : C11_{11}H15_{15}Cl2_2N2_2
  • Molecular Weight : Approximately 264.19 g/mol

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives within this chemical class have shown cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays :
    • A study demonstrated that related piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, exhibiting better cytotoxicity than the reference drug bleomycin .
    • Another investigation highlighted that specific derivatives exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cardiac cells .
  • Mechanism of Action :
    • The mechanism behind the anticancer activity may involve interaction with key signaling pathways that regulate cell proliferation and apoptosis. The introduction of a piperidine ring has been noted to enhance the binding affinity to target proteins, which is critical for therapeutic efficacy .

Antimicrobial Activity

The compound's antimicrobial potential has also been explored, particularly its efficacy against various bacterial strains.

Research Findings

  • A review of pyridine compounds indicated that those containing additional heterocycles demonstrated enhanced antimicrobial properties .
  • Specific derivatives were tested for their activity against respiratory syncytial virus (RSV) and showed promising results in vitro, indicating potential as antiviral agents .

Neuropharmacological Activity

This compound and its analogs have been investigated for their effects on the central nervous system (CNS).

Neuropharmacological Studies

  • Cholinesterase Inhibition :
    • Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease therapy .
    • The introduction of piperidine moieties was found to enhance brain penetration and improve pharmacokinetic profiles in animal models .
  • Cognitive Enhancements :
    • Some studies suggest that these compounds may improve cognitive function by modulating neurotransmitter levels in the brain, although further research is needed to establish definitive effects .

Data Summary

Biological ActivityFindingsReferences
AnticancerInduces apoptosis in FaDu cells; moderate cytotoxicity against ovarian cancer cells
AntimicrobialEffective against RSV; enhanced activity with additional heterocycles
NeuropharmacologicalInhibits AChE and BuChE; potential cognitive enhancers

Q & A

How can researchers optimize the synthesis of 1-(Pyridin-3-yl)piperidin-3-amine dihydrochloride when physicochemical data (e.g., solubility, melting point) is unavailable?

Level: Basic
Methodological Answer:
When key physicochemical data (e.g., solubility, melting point) is unavailable (as noted in ), researchers should adopt iterative experimental approaches:

  • Solubility Testing: Use incremental solvent screening (polar vs. non-polar) under controlled temperatures. Monitor dissolution via NMR or HPLC.
  • Thermal Analysis: Employ differential scanning calorimetry (DSC) to estimate melting points and decomposition thresholds.
  • Literature Analogues: Compare with structurally similar compounds (e.g., piperidine derivatives in or 16) to infer properties.
    Documentation of observed data is critical for future reproducibility .

What computational strategies can accelerate reaction design for derivatives of this compound?

Level: Advanced
Methodological Answer:
The ICReDD framework () recommends integrating quantum chemical calculations and machine learning:

  • Reaction Path Search: Use density functional theory (DFT) to model transition states and intermediates for piperidine-pyridine coupling reactions.
  • High-Throughput Screening: Apply automated workflows (e.g., CRN analysis) to prioritize reaction conditions.
  • Feedback Loops: Validate computational predictions with small-scale experiments, then refine models using empirical data. This approach reduces trial-and-error inefficiencies .

How should researchers address discrepancies in synthetic yields reported for similar piperidine-pyridine compounds?

Level: Advanced
Methodological Answer:
Contradictions in yield data (e.g., vs. 21) require systematic analysis:

  • Reaction Monitoring: Use inline spectroscopy (FTIR, Raman) to track intermediate formation and side reactions.
  • Kinetic Profiling: Compare temperature-dependent rate constants to identify optimal conditions.
  • Impurity Analysis: Employ LC-MS or GC-MS to detect byproducts affecting yield. Cross-reference findings with reactor design principles ( , RDF2050112) .

What safety protocols are critical when handling this compound in aqueous environments?

Level: Basic
Methodological Answer:
Safety data ( ) emphasizes:

  • Ventilation: Use fume hoods during synthesis to prevent inhalation of hydrochloride vapors.
  • Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal.
  • PPE: Wear nitrile gloves and goggles to avoid skin/eye contact, as recommended in SDS guidelines.
  • Waste Segregation: Separate halogenated waste for professional disposal () .

How can researchers characterize the molecular interactions of this compound in biological systems?

Level: Advanced
Methodological Answer:

  • Spectroscopic Techniques: Use 1^1H/13^13C NMR () to confirm protonation states and hydrogen bonding.
  • Docking Studies: Model interactions with biological targets (e.g., receptors) using molecular dynamics simulations ( ).
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinities for structure-activity relationship (SAR) analysis. Cross-validate with in vitro assays .

What experimental design considerations are essential for scaling up piperidine-based reactions?

Level: Advanced
Methodological Answer:
Referencing reactor design principles ( , RDF2050112):

  • Mixing Efficiency: Optimize impeller speed and baffle design to ensure homogeneity in biphasic systems.
  • Heat Transfer: Use jacketed reactors to manage exothermic reactions, especially with HCl byproducts.
  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., pH probes) to maintain critical quality attributes (CQAs) .

How can researchers mitigate instability of this compound under ambient storage?

Level: Basic
Methodological Answer:

  • Lyophilization: Convert to stable lyophilized powder if hygroscopicity is observed ().
  • Inert Atmosphere Storage: Use argon-purged vials to prevent oxidation.
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) to determine shelf-life .

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